molecular formula C14H22ClNO2 B6021542 (E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride

(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride

Cat. No.: B6021542
M. Wt: 271.78 g/mol
InChI Key: WCBSLIRSRHKXIR-USRGLUTNSA-N
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Description

(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyamines. These compounds are characterized by the presence of a phenoxy group attached to an amine group. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where an ethoxy group is attached to a benzene ring.

    Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction, where a carbonyl compound is reacted with a secondary amine in the presence of a reducing agent.

    Formation of the But-2-en-1-amine Backbone: The but-2-en-1-amine backbone can be formed through a series of reactions, including aldol condensation and reduction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions using similar synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, and would include steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction might yield corresponding alcohols or amines.

Scientific Research Applications

(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Used in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of (E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways: The compound may affect specific biochemical pathways, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • (E)-4-(2-methoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride
  • (E)-4-(2-propoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride
  • (E)-4-(2-butoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride

Uniqueness

(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride is unique due to its specific ethoxyphenoxy group, which may confer distinct chemical and biological properties compared to similar compounds with different substituents.

Properties

IUPAC Name

(E)-4-(2-ethoxyphenoxy)-N,N-dimethylbut-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-16-13-9-5-6-10-14(13)17-12-8-7-11-15(2)3;/h5-10H,4,11-12H2,1-3H3;1H/b8-7+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBSLIRSRHKXIR-USRGLUTNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC=CCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1OC/C=C/CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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